6-Bromo-2-chloro-3-methylphenylboronic acid

Descripción general

Descripción

6-Bromo-2-chloro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BBrClO2 . It is used for research and development purposes .

Molecular Structure Analysis

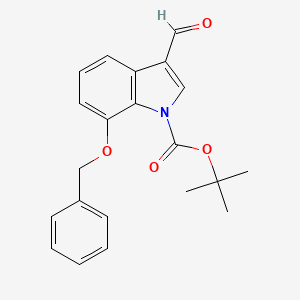

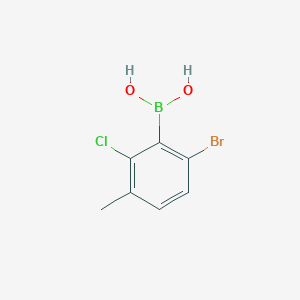

The molecular structure of 6-Bromo-2-chloro-3-methylphenylboronic acid consists of a phenyl ring substituted with bromo, chloro, and methyl groups, and a boronic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-2-chloro-3-methylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

6-Bromo-2-chloro-3-methylphenylboronic acid is a solid substance . It has a molecular weight of 249.3 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 6-Bromo-2-chloro-3-methylphenylboronic Acid Applications

6-Bromo-2-chloro-3-methylphenylboronic acid, also known as (6-bromo-2-chloro-3-methylphenyl)boronic acid, is a versatile organoboron compound with a CAS number of 957120-28-4. Its molecular formula is

C7H7BBrClO2 C_7H_7BBrClO_2 C7H7BBrClO2

and it has a molecular weight of 249.3 g/mol . Below is a detailed analysis of its unique applications in scientific research:Suzuki-Miyaura Cross-Coupling Reactions: One of the most prominent applications of boronic acids is in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds. 6-Bromo-2-chloro-3-methylphenylboronic acid can be used to introduce a 6-bromo-2-chloro-3-methylphenyl group into other molecules, thereby modifying their chemical structure and properties .

Catalyst in Organic Synthesis: Organoboron compounds like 6-Bromo-2-chloro-3-methylphenylboronic acid serve as catalysts in organic synthesis. They are involved in various chemical transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Protodeboronation Studies: The compound is used in protodeboronation studies, which is the process of removing the boron moiety from boronic esters. This is particularly important in the final steps of synthetic sequences where the boron group needs to be removed from the final product .

Development of Functional Selective Allosteric Modulators: 6-Bromo-2-chloro-3-methylphenylboronic acid is used in the preparation of functionally selective allosteric modulators of GABA_A receptors. These modulators have potential therapeutic applications in treating various neurological disorders .

Inhibitors of Checkpoint Kinase Wee1: The compound is also involved in the preparation of inhibitors of the checkpoint kinase Wee1. Wee1 is a critical enzyme that regulates the cell cycle, and its inhibitors are being studied for potential use in cancer therapy .

Preparation of Homoleptic Diarylmercurials: Another application is in the preparation of homoleptic diarylmercurials via the Suzuki-Miyaura coupling reaction. Diarylmercurials are compounds that have applications in material science and catalysis .

Research and Development (R&D) Uses: It is also used extensively for R&D purposes, particularly in the development of new synthetic methodologies and the synthesis of complex organic molecules .

Safety and Hazards

The safety data sheet for 6-Bromo-2-chloro-3-methylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

(6-bromo-2-chloro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULIDPRGYYCQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656985 | |

| Record name | (6-Bromo-2-chloro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957120-28-4 | |

| Record name | (6-Bromo-2-chloro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)

![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)

![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)

![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)